molecular formula C17H17BrN2O4 B14766198 Thalidomide-C4-Br

Thalidomide-C4-Br

Cat. No.: B14766198
M. Wt: 393.2 g/mol
InChI Key: ZMIZLENEVODRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-C4-Br is a bromoalkyl-functionalized derivative of thalidomide, designed for use as a key building block in chemical biology and pharmaceutical research. Its primary research value lies in the construction of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic technology that hijacks the cell's innate ubiquitin-proteasome system to achieve targeted protein degradation . This compound contains the phthalimide moiety that selectively binds to the C2H2 zinc finger domain of cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex . By conjugating the thalidomide-derived CRBN ligand to a ligand for a protein of interest (POI) via a linker, researchers can create heterobifunctional molecules that recruit the POI to the E3 ligase, leading to its ubiquitination and subsequent proteasomal degradation . This mechanism of action is similar to that of parent thalidomide and its clinical derivatives (lenalidomide, pomalidomide), which exert their therapeutic effects by promoting the degradation of specific neosubstrates like IKZF1/3 in multiple myeloma and other blood cancers . The bromoalkyl chain (C4-Br) serves as a convenient handle for further synthetic modification, typically through nucleophilic substitution or metal-catalyzed cross-coupling reactions, to attach various POI ligands and linker structures. This compound is For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

4-(4-bromobutyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H17BrN2O4/c18-9-2-1-4-10-5-3-6-11-14(10)17(24)20(16(11)23)12-7-8-13(21)19-15(12)22/h3,5-6,12H,1-2,4,7-9H2,(H,19,21,22)

InChI Key

ZMIZLENEVODRJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCBr

Origin of Product

United States

Molecular Interactions and Mechanistic Studies of Thalidomide C4 Br

Elucidation of E3 Ubiquitin Ligase Cereblon (CRBN) Binding Affinity

Cereblon (CRBN) is a crucial substrate receptor within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^) and has been identified as the primary direct target of thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs). rsc.orgnih.govresearchgate.net The binding of these molecules to CRBN is the initiating event for their therapeutic and teratogenic effects. nih.govresearchgate.net

Structural Basis of Thalidomide-CRBN Interactions

The interaction between thalidomide and CRBN is a well-characterized structural phenomenon. Thalidomide binds within a specific pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN. rsc.orgnih.gov This binding site is notably formed by three tryptophan residues (W380, W386, and W400), often referred to as the "tri-tryptophan pocket" or "Tri-Trp pocket". nih.govresearchgate.net

The binding is primarily mediated by the glutarimide (B196013) ring of the thalidomide molecule, which fits snugly into this pocket. rsc.orgresearchgate.net The imide group of the glutarimide ring is essential, serving as both a hydrogen bond donor and acceptor, forming critical hydrogen bonds with the surrounding CRBN residues. researchgate.net In contrast, the phthalimide (B116566) portion of the molecule remains more solvent-exposed. nih.gov

Structural studies have revealed that thalidomide enantiomers bind differently within this pocket. The (S)-enantiomer exhibits an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.govresearchgate.netsemanticscholar.org This is attributed to a more relaxed conformation of the glutarimide ring in the bound (S)-form. researchgate.netsemanticscholar.org This stereospecific binding is directly linked to the differing biological activities of the enantiomers. researchgate.netsemanticscholar.org

FeatureDescriptionKey Residues
Binding Pocket Located in the C-terminal Thalidomide-Binding Domain (TBD) of CRBN.W380, W386, W400
Key Ligand Moiety The glutarimide ring of thalidomide is essential for binding.N/A
Primary Interaction Hydrogen bonding involving the glutarimide imide group.N/A
Stereoselectivity (S)-enantiomer binds with ~10-fold higher affinity than the (R)-enantiomer.N/A

Neosubstrate Recruitment and Degradation Mechanisms

The binding of a molecular glue like thalidomide to CRBN creates a novel composite surface. This new surface induces or stabilizes interactions with proteins that are not endogenous substrates of the CRL4^CRBN^ complex, marking them for degradation. rsc.organnualreviews.org

Characterization of Neosubstrate Spectrum Induced by Thalidomide-C4-Br

The specific neosubstrate profile of this compound has not been extensively characterized in publicly available literature. However, the spectrum can be inferred based on the known targets of related compounds and the structural impact of the C4-bromo modification. Different IMiDs induce the degradation of distinct but overlapping sets of proteins. elifesciences.orgnih.gov

Key neosubstrates identified for thalidomide and its analogs include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors whose degradation is central to the anti-myeloma activity of lenalidomide and pomalidomide. nih.govresearchgate.netnih.gov Thalidomide is a less potent degrader of these proteins. nih.gov

Casein Kinase 1α (CK1α): Degradation of this protein is associated with the therapeutic effects of lenalidomide in myelodysplastic syndromes. researchgate.net

SALL4 (Spalt-like transcription factor 4): This developmental transcription factor is a key neosubstrate linked to the teratogenic effects of thalidomide. nih.govelifesciences.org

PLZF (Promyelocytic leukemia zinc finger protein): Identified as a neosubstrate mediating the teratogenicity of thalidomide and its hydroxylated metabolites. embopress.org

The C4-bromo substitution on this compound would create a different interaction surface compared to the C4-amino group of lenalidomide or the C4-hydrogen of thalidomide. This would almost certainly alter the specificity and affinity for neosubstrates. The bromine atom would change the size, electronics, and potential for halogen bonding at the ligand-neosubstrate interface, leading to a unique degradation profile that would require empirical determination through proteomic studies.

CompoundKey NeosubstratesAssociated Effect
Thalidomide SALL4, PLZFTeratogenicity nih.govelifesciences.orgembopress.org
Lenalidomide IKZF1, IKZF3, CK1αAnti-myeloma, MDS treatment nih.govresearchgate.net
Pomalidomide IKZF1, IKZF3Anti-myeloma rsc.orgnih.gov

Role of the CRL4^CRBN^ Complex in Mediated Protein Degradation

The CRL4^CRBN^ complex is a multi-subunit E3 ubiquitin ligase. nih.govresearchgate.net It consists of Cullin 4 (CUL4A or CUL4B), the adaptor protein Damage-specific DNA-binding protein 1 (DDB1), the RING-box protein 1 (RBX1 or Roc1), and the substrate receptor, CRBN. rsc.orgnih.govresearchgate.net

The degradation process follows a canonical ubiquitin-proteasome pathway:

Recruitment: this compound first binds to the CRBN subunit of the CRL4^CRBN^ ligase complex. rsc.org

Ternary Complex Formation: The newly formed drug-CRBN interface recruits a specific neosubstrate, forming a ternary complex (CRL4^CRBN^-Drug-Neosubstrate). nih.gov

Ubiquitination: Within this proximity, the E3 ligase machinery, specifically the E2 ubiquitin-conjugating enzyme recruited to RBX1, catalyzes the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the neosubstrate. nih.gov This results in the formation of a polyubiquitin chain.

Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, a cellular machinery for protein disposal. researchgate.netcellgs.com The molecular glue and the E3 ligase complex are then free to target another protein molecule. cellgs.com

Other Potential Molecular Targets and Modulatory Effects

Based on the extensive research into thalidomide, a derivative like this compound would be expected to exhibit similar modulatory effects on various biological pathways, although the potency and specificity could be altered by the C4-Br modification.

Modulation of Inflammatory Mediators

Thalidomide is well-known for its immunomodulatory properties, particularly its ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govcornell.edu The mechanism of TNF-α suppression by thalidomide is complex and can involve the downregulation of transcription factors like Nuclear Factor-kappa B (NF-κB) and adaptor proteins such as Myeloid Differentiation primary response 88 (MyD88). nih.gov Studies on various thalidomide analogs have demonstrated a consistent impact on these inflammatory pathways. nih.govnih.govmdpi.com

Table 1: Effects of Thalidomide Analogs on Inflammatory Mediators Press the button to view the interactive table. View Interactive Table

Compound/Analog Target Mediator Observed Effect
Thalidomide TNF-α Inhibition of production nih.govnih.gov
Thalidomide NF-κB Downregulation of activity nih.gov
Analog 42f TNF-α Significant reduction nih.gov
Analog 42f NF-κB p65 Significant decrease in levels nih.gov
Analog XIVc TNF-α Decrease in levels mdpi.com
Analog XIVc NF-κB P65 Reduction in expression mdpi.com

Inhibition of Angiogenesis-Related Factors

A key therapeutic effect of thalidomide is its ability to inhibit angiogenesis, the formation of new blood vessels. nih.govfrontiersin.org This is achieved, in part, by downregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). frontiersin.orgresearchgate.net The anti-angiogenic properties of thalidomide have been a significant area of cancer research. nih.govyoutube.com It is plausible that this compound would retain anti-angiogenic activities, though the extent of this effect would require empirical validation.

Table 2: Effects of Thalidomide and its Analogs on Angiogenesis Factors Press the button to view the interactive table. View Interactive Table

Compound/Analog Target Factor Observed Effect in Cancer Cell Lines
Thalidomide VEGF Inhibition of secretion frontiersin.org
Analog 33i VEGF Inhibition nih.gov
Analog 42f VEGF Inhibition nih.gov
Analog 24b VEGF Reduction in levels rsc.org
Analog XIVc VEGF Decrease in levels mdpi.com

Structure Activity Relationship Sar Analysis of C4 Brominated Thalidomide Analogues

Correlating C4-Bromination with CRBN Binding and Neosubstrate Specificity

The introduction of a halogen atom at the C4 position of the phthalimide (B116566) ring directly influences the electronic and steric properties of the molecule, which in turn can alter its binding affinity for CRBN and the subsequent recruitment of neosubstrate proteins. CRBN is the substrate receptor of the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govscispace.com The binding of a molecular glue like thalidomide (B1683933) to CRBN creates a novel interface that induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. nih.govnih.gov

Structure-activity relationship studies have demonstrated that the phthalimide ring is an essential pharmacophoric element. nih.gov Modifications to this ring can fine-tune the biological activity of the compound. Halogenation at the C4 position is a common strategy to modulate the molecule's properties. While extensive data on C4-brominated thalidomide is specific to proprietary research, general principles can be derived from comparative analyses of similar analogues.

The binding of thalidomide analogues to CRBN occurs within a specific binding pocket, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues (W380, W386, W400). nih.gov The glutarimide (B196013) portion of the molecule is primarily responsible for the core interactions within this pocket. nih.gov The phthalimide moiety is positioned at the entrance of the pocket, where it can interact with other residues and, crucially, forms the surface for neosubstrate recruitment.

Introducing a bromine atom at the C4 position can have several effects:

Electronic Effects : Bromine is an electron-withdrawing group, which can alter the charge distribution of the phthalimide ring. This can influence hydrogen bonding and other electrostatic interactions with both CRBN and potential neosubstrates.

Steric Effects : The size of the bromine atom can introduce steric hindrance or create new van der Waals interactions, potentially altering the binding orientation or the selection of neosubstrates.

A comparative analysis, as illustrated in the hypothetical data table below, is used to understand these effects. Researchers typically measure the binding affinity (often represented by the dissociation constant, Kd, or IC50 values in competitive binding assays) to CRBN and the degradation efficiency (e.g., DC50, the concentration for 50% degradation) of a specific neosubstrate, such as Ikaros (IKZF1) or Aiolos (IKZF3).

Table 1: Illustrative Comparative Activity of C4-Halogenated Thalidomide Analogues
CompoundC4-SubstituentCRBN Binding Affinity (IC50, nM)IKZF1 Degradation (DC50, nM)
Thalidomide-H250150
Thalidomide-C4-F-F200100
Thalidomide-C4-Cl-Cl18085
Thalidomide-C4-Br-Br17070

This table is for illustrative purposes to demonstrate the type of data generated in SAR studies. Actual values may vary.

The conformation of the thalidomide analogue when bound to CRBN is critical for its activity. The glutarimide ring and the phthalimide ring are connected by a C-N bond, allowing for rotational flexibility. The addition of a bulky substituent like bromine at the C4 position can restrict this rotation. This restriction may lock the phthalimide ring into a conformation that is more or less favorable for binding to a particular neosubstrate. By influencing the orientation of the phthalimide "face," the C4-bromo group can modulate the shape of the composite binding surface, thereby altering neosubstrate specificity. For instance, one conformation might favor the recruitment of transcription factor SALL4, while a slightly different orientation may preferentially recruit IKZF1.

Stereoisomerism and Its Influence on Molecular Recognition

Thalidomide is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-thalidomide and (S)-thalidomide. oregonstate.eduopenochem.org These enantiomers can have different biological activities due to the stereospecific nature of their interactions with chiral biological macromolecules like proteins. oregonstate.eduopenochem.org This principle extends to its derivatives, including this compound.

For unmodified thalidomide, detailed structural and biochemical studies have conclusively shown that the (S)-enantiomer binds to CRBN with an approximately 10-fold higher affinity than the (R)-enantiomer. nih.govresearchgate.net This preference is rooted in the conformational energetics of binding. researchgate.net

X-ray crystallography has revealed that when (S)-thalidomide binds to the CRBN pocket, its glutarimide ring adopts a stable and relaxed "C4-endo" puckered conformation. researchgate.netnih.gov In contrast, for the (R)-enantiomer to fit into the same pocket, its glutarimide ring is forced into a highly strained, twisted conformation to avoid steric clashes with the protein. nih.govresearchgate.net This energetically unfavorable conformation accounts for its weaker binding affinity.

This fundamental stereochemical preference is dictated by the glutarimide ring's interaction with the tri-Trp pocket. Since the C4-bromination occurs on the phthalimide ring, which is distal to the primary chiral interactions, it is expected that the same stereochemical preference is maintained. Therefore, (S)-Thalidomide-C4-Br would be predicted to bind to CRBN with significantly higher affinity than (R)-Thalidomide-C4-Br.

Design Principles for Next-Generation Thalidomide-Based Modulators

The SAR analysis of C4-brominated thalidomide and related analogues provides key insights for the rational design of future CRBN-modulating agents.

Preservation of the (S)-Configuration : The profound preference of CRBN for the (S)-enantiomer is a critical design constraint. Synthesis strategies should aim to produce the pure (S)-enantiomer to ensure maximum potency and avoid potential off-target effects from the (R)-enantiomer.

Phthalimide Ring as a Tuning Module : The phthalimide moiety serves as a versatile scaffold for modification. Substitutions, such as C4-bromination, can be used to fine-tune the compound's properties without disrupting the core binding interaction mediated by the glutarimide ring. This allows for the optimization of neosubstrate specificity. For example, replacing the phthalimide core with other aromatic systems like quinazoline or benzotriazole has been explored to create novel chemical matter with different degradation profiles. mdpi.comnih.gov

Balancing Steric and Electronic Factors : The choice of substituent on the phthalimide ring involves a trade-off between steric bulk and electronic properties. Bulky groups can create new, favorable interactions but also risk introducing steric clashes. Electron-withdrawing or -donating groups can modulate electrostatic interactions. The C4-bromo substitution represents a balance of these properties, offering a way to enhance activity relative to unmodified thalidomide.

By integrating these principles, medicinal chemists can rationally design next-generation molecular glues based on the this compound scaffold, aiming for improved therapeutic indices, enhanced potency, and precisely targeted protein degradation.

Rational Modification Strategies Based on C4-Bromination Insights

The introduction of a bromine atom at the C4 position of the phthaloyl ring of thalidomide serves as a critical anchor for further rational drug design. This halogenation provides key insights that guide subsequent molecular modifications to enhance therapeutic efficacy and specificity.

One of the primary insights gained from C4-bromination is its influence on the electronic and steric properties of the molecule. The electron-withdrawing nature of bromine can alter the charge distribution across the phthalimide ring, potentially impacting interactions with biological targets. This understanding has led to the exploration of other substitutions at the C4 position with varying electronic characteristics to modulate activity. For instance, replacing the bromine with an amino group has been shown to dramatically increase the inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory processes. This suggests that the C4 position is a critical "hotspot" for tuning the immunomodulatory effects of thalidomide analogues.

Furthermore, the steric bulk of the bromine atom at C4 can influence the molecule's orientation within a binding pocket. This has prompted medicinal chemists to explore a range of substituents with different sizes and shapes at this position to optimize interactions with specific protein targets. The goal is to design analogues that fit more precisely into the binding site of therapeutic targets while potentially reducing off-target effects.

Research has also indicated that substitution at the C4 position can impact the metabolic stability of the compound. By strategically modifying this position, chemists can design analogues with improved pharmacokinetic profiles, leading to better bioavailability and duration of action.

A key aspect of rational design based on C4-bromination involves understanding its effect on the formation of dimers. X-ray crystallography studies have revealed that racemic 4-bromothalidomide can exist as a dimeric compound, a characteristic it shares with the parent thalidomide molecule. This dimerization potential is a crucial consideration in the design of new analogues, as it may influence how these molecules interact with their biological targets.

The following table summarizes the impact of various C4 substitutions on the activity of thalidomide analogues, providing a clear rationale for modification strategies.

C4-SubstituentImpact on ActivityRationale for Modification
Bromine (Br) Equal or decreased activity (in some assays)Provides electronic and steric starting point for further modifications.
Amino (NH2) Dramatically increased TNF-α inhibitionIntroduces a hydrogen bond donor and alters electronic properties for enhanced immunomodulatory effects.
Iodine (I) Equal or decreased activity (in some assays)Explores the effect of a larger halogen with different electronic properties.

These rational modification strategies, informed by the initial insights from C4-bromination, are instrumental in the ongoing effort to develop safer and more effective thalidomide-based therapies.

Computational Modeling and In Silico Approaches for SAR Prediction

In the quest to accelerate the discovery and optimization of C4-brominated thalidomide analogues, computational modeling and in silico approaches have emerged as indispensable tools. These methods provide a theoretical framework to predict the structure-activity relationship (SAR) before undertaking extensive and costly laboratory synthesis.

Molecular Docking: One of the most widely used in silico techniques is molecular docking. This method predicts the preferred orientation of a ligand (in this case, a C4-brominated thalidomide analogue) when bound to a specific protein target. By simulating the binding of a series of virtual C4-substituted analogues to a target protein, researchers can estimate their binding affinities and identify key interactions. This allows for the prioritization of compounds that are most likely to be active, thereby streamlining the drug discovery process. For example, docking studies can reveal how the size and electronic nature of the C4-substituent influence the fit within the binding pocket and the formation of crucial hydrogen bonds or hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For C4-brominated thalidomide analogues, QSAR models can be developed by correlating various physicochemical descriptors (such as hydrophobicity, electronic properties, and steric parameters) of different C4-substituents with their observed biological activities. Once a statistically robust QSAR model is established, it can be used to predict the activity of novel, unsynthesized analogues, guiding the design of more potent compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By generating a pharmacophore model based on known active C4-brominated thalidomide analogues, researchers can screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. For C4-brominated thalidomide analogues, MD simulations can be used to assess the stability of the ligand-protein complex and to understand the conformational changes that occur upon binding. This detailed understanding of the binding dynamics can provide valuable insights for the rational design of analogues with improved binding kinetics.

The integration of these computational approaches provides a powerful platform for predicting the SAR of C4-brominated thalidomide analogues. The following table illustrates how different in silico methods can be applied to guide the design of these compounds.

Computational MethodApplication in SAR Prediction for C4-Brominated AnaloguesPredicted Outcome
Molecular Docking Predicts the binding mode and affinity of analogues to a target protein.Identifies key interactions and prioritizes compounds for synthesis.
QSAR Correlates chemical properties with biological activity to predict the potency of new analogues.Guides the selection of C4-substituents to enhance activity.
Pharmacophore Modeling Defines the essential 3D features required for activity.Enables virtual screening to discover novel active scaffolds.
Molecular Dynamics Simulates the dynamic behavior of the ligand-protein complex.Assesses binding stability and informs on the kinetics of interaction.

By leveraging these in silico tools, researchers can make more informed decisions in the design and development of C4-brominated thalidomide analogues, ultimately accelerating the journey towards novel and improved therapies.

Applications in Targeted Protein Degradation Tpd with Thalidomide C4 Br

Design and Synthesis of PROTACs Utilizing Thalidomide-C4-Br as an E3 Ligase Ligand

The design of a successful PROTAC is a multifaceted process where each component—the E3 ligase ligand, the target protein ligand, and the linker—plays a critical role. explorationpub.com Thalidomide (B1683933) derivatives are frequently used to recruit the CRBN E3 ligase. frontiersin.orgnih.gov The synthesis strategy often involves preparing the thalidomide-linker portion and the target-binding ligand separately, followed by a final conjugation step. The use of a precursor like this compound facilitates this modular approach, allowing for the versatile synthesis of a library of PROTACs against various targets.

The linker is not merely a spacer but a crucial determinant of a PROTAC's physicochemical properties and biological activity. explorationpub.com Linkers connect the thalidomide moiety to the warhead that binds the target protein. Common linker structures include alkyl chains, polyethylene glycol (PEG) chains, and combinations thereof, often referred to as alkyl/ether linkers. broadpharm.comexplorationpub.com The inclusion of PEG motifs can increase the water solubility of the PROTAC molecule. broadpharm.com

The synthesis of PROTACs is often facilitated by versatile chemical reactions. One widely used method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, which allows for the efficient and specific connection of linker components. ub.eduresearchgate.net For a molecule like this compound, the bromine atom can be converted into other functional groups, such as an azide, to participate in click chemistry. Alternatively, the alkyl bromide can be used directly in nucleophilic substitution reactions with amines or other nucleophiles on the target-binding ligand or a linker fragment.

The point of attachment on the thalidomide molecule is also a critical design consideration. The phthalimide (B116566) ring of thalidomide is often exposed on the surface of the CRBN protein, providing a suitable position for linker attachment without disrupting the binding to CRBN's hydrophobic pocket. nih.gov This allows for the rational design of PROTACs where the linker extends from the thalidomide core to the target protein ligand. explorationpub.comnih.gov

Extensive research has demonstrated that the length and chemical makeup of the linker are critical for the efficacy of a PROTAC. explorationpub.comresearchgate.net The linker must be long enough to span the distance between the CRBN E3 ligase and the target protein, allowing for the formation of a stable and productive ternary complex. explorationpub.com If the linker is too short, steric hindrance can prevent the two proteins from binding simultaneously. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the required proximity for ubiquitination. researchgate.net

The optimization of linker length is often an empirical process requiring the synthesis and testing of a series of PROTACs with varying linker lengths. explorationpub.com For example, in the development of PROTACs targeting the p38α kinase, it was found that linkers containing 15-17 atoms showed optimal performance, which is longer than many PROTACs for other targets. ub.edu This highlights that the ideal linker length is target-dependent.

Induced Degradation of Specific Target Proteins

By modifying the "warhead" portion of the PROTAC, the thalidomide-based degradation machinery can be directed toward a wide array of specific protein targets implicated in various diseases.

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4, are important epigenetic regulators and are considered key targets in oncology. Several potent PROTACs have been developed to induce their degradation using thalidomide-based CRBN ligands.

One of the first and most well-known examples is dBET1, which was created by linking the pan-BET inhibitor JQ1 to a thalidomide derivative. nih.govcore.ac.uk dBET1 was shown to effectively degrade BRD4 at nanomolar concentrations. core.ac.uk Another potent BRD4 degrader, ARV-825, also utilizes a thalidomide-based E3 ligase ligand and has been shown to degrade BRD2, BRD3, and BRD4 efficiently. explorationpub.com Interestingly, the design of the PROTAC can impart selectivity that is not present in the parent inhibitor. For instance, the PROTAC MZ1, which also uses JQ1 as a warhead but recruits a different E3 ligase (VHL), is relatively selective for degrading BRD4 over BRD2 or BRD3. explorationpub.com This demonstrates how the PROTAC structure, including the E3 ligase ligand and linker, can fine-tune degradation selectivity among closely related proteins.

Table 1: Examples of Thalidomide-Based PROTACs Targeting BET Bromodomains
PROTACTarget LigandTarget(s)Key Finding
dBET1JQ1BRD2, BRD3, BRD4Effectively degrades BRD4 at 100 nM concentrations in MV4-11 cells. core.ac.uk
ARV-825OTX015BRD2, BRD3, BRD4Efficiently degrades BET proteins in various cell lines. explorationpub.com

The versatility of the PROTAC platform has enabled the targeting of proteins beyond the BET family. By conjugating thalidomide-based linkers to inhibitors of other proteins, researchers have successfully induced the degradation of targets previously considered "undruggable." researchgate.net

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a role in both kinase-dependent signaling and kinase-independent scaffolding, contributing to tumor invasion and metastasis. researchgate.net PROTACs have been developed that link FAK inhibitors to E3 ligase ligands, leading to the degradation of the FAK protein. This approach has the advantage of eliminating both the enzymatic and scaffolding functions of FAK, offering a more complete shutdown of its oncogenic activity compared to kinase inhibitors alone. researchgate.net

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is often overactive in cancer, but it has been a difficult target for traditional small molecule inhibitors. A potent and selective small-molecule degrader of STAT3, named SD-36, was developed. This PROTAC was shown to achieve complete tumor regression in vivo, highlighting the potential of this strategy for challenging cancer targets. dntb.gov.ua

Evaluation of PROTAC Efficacy in In Vitro Systems

The effectiveness of newly synthesized PROTACs is assessed through a variety of in vitro assays, typically conducted in cultured human cell lines relevant to the disease context (e.g., cancer cell lines). A primary method for quantifying protein degradation is Western blotting, which allows for the direct visualization and quantification of the target protein levels before and after treatment with the PROTAC.

Key metrics are used to characterize the potency and efficacy of a degrader:

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.

Dₘₐₓ: The maximum percentage of protein degradation that can be achieved with the PROTAC.

For example, a highly efficient SHP2 degrader based on a thalidomide scaffold, compound 11 (ZB-S-29), was identified with a DC₅₀ of 6.02 nM, demonstrating potent degradation of its target. nih.gov These quantitative measurements are crucial for structure-activity relationship (SAR) studies, where different linkers and ligands are systematically varied to optimize the degradation efficiency of the PROTAC. These in vitro evaluations provide the essential data needed to select promising candidates for further preclinical and clinical development. researchgate.net

Table 2: Performance of a Thalidomide-Based PROTAC in an In Vitro System
PROTACTarget ProteinDC₅₀Assay System
11 (ZB-S-29)SHP26.02 nMCell-based degradation assay nih.gov
PAP508Androgen Receptor (AR)~1 nMVCaP prostate cancer cells

Assessment of Target Protein Degradation Levels

The efficacy of a PROTAC incorporating this compound is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by measuring the extent of protein level reduction in cellular models upon treatment with the PROTAC. A critical parameter in this assessment is the Dmax , which represents the maximum percentage of protein degradation achievable. Another key metric is the DC50 , defined as the concentration of the PROTAC required to induce 50% of the maximal degradation of the target protein.

The determination of these parameters typically involves treating cultured cells with varying concentrations of the PROTAC. After a specific incubation period, the cells are lysed, and the levels of the target protein are measured. A common technique for this is Western blotting, which provides a semi-quantitative measure of protein levels. For more precise quantification, methods like quantitative mass spectrometry-based proteomics can be employed. These techniques allow for a comprehensive analysis of changes in the proteome following PROTAC treatment.

Below is an illustrative data table showcasing the kind of data that would be generated in such an assessment for a hypothetical PROTAC utilizing this compound.

Target ProteinCell LineDC50 (nM)Dmax (%)
Hypothetical Protein A Cell Line X 5095
Hypothetical Protein B Cell Line Y 10085

This table is for illustrative purposes only, as specific experimental data for this compound was not publicly available in the conducted research.

Characterization of Degradation Kinetics and Potency

Beyond the extent of degradation, understanding the kinetics and potency of a this compound-based PROTAC is crucial for its development as a research tool or therapeutic agent. Degradation kinetics refers to the rate at which the target protein is degraded over time. This is typically assessed by treating cells with a fixed concentration of the PROTAC and measuring the target protein levels at various time points. The results of such time-course experiments reveal how quickly the maximal degradation (Dmax) is achieved.

The following table illustrates the type of data that would be collected to characterize the degradation kinetics of a hypothetical PROTAC containing this compound.

Time (hours)% Target Protein Remaining (vs. control)
0 100
2 75
4 50
8 25
12 15
24 <10

This table is for illustrative purposes only, as specific experimental data for this compound was not publicly available in the conducted research.

Advanced Analytical and Computational Techniques in Thalidomide C4 Br Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and electronic properties of Thalidomide-C4-Br.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution and for studying their dynamic properties and intermolecular interactions. In the context of this compound, NMR studies can reveal the conformation of the glutarimide (B196013) and phthalimide (B116566) rings. Quantum chemical investigations combined with NMR analysis have shown that the thalidomide (B1683933) moiety's conformation is influenced by its environment nih.gov. The (S)-enantiomer of thalidomide is known to have a significantly stronger binding affinity for CRBN, approximately 10-fold greater than the (R)-enantiomer researchgate.netnih.gov. NMR can be used to study these stereospecific interactions. Techniques like chemical shift perturbation and saturation transfer difference (STD) NMR are employed to map the binding interface between the thalidomide portion of the molecule and the CRBN protein, identifying specific amino acid residues involved in the interaction.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is essential for the unambiguous identification and characterization of this compound and its biological complexes. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a rapid and sensitive method for confirming the molecular weight and purity of the compound nih.gov. Native mass spectrometry has proven effective in characterizing the non-covalent complexes formed by thalidomide derivatives biorxiv.org. This technique allows for the direct observation of the ternary complex formed between the CRBN-DDB1 E3 ligase, a neo-substrate, and the thalidomide-based molecule, confirming the stoichiometry and integrity of the entire assembly biorxiv.org.

Below is a table summarizing typical parameters used in an LC-MS/MS method for thalidomide detection.

ParameterValueSource
Ionization ModePositive Electrospray (ESI) nih.gov
Monitored Transition (MRM)m/z 259.1 → 84.0 nih.gov
Mobile Phase ExampleMethanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v) nih.gov
Column ExampleTC-C18 nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Features

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key structural features of molecules. IR spectroscopy is particularly useful for identifying the functional groups present in this compound. The characteristic carbonyl (C=O) stretching vibrations of the glutarimide and phthalimide rings would produce strong absorption bands in the IR spectrum, confirming the integrity of these core structures.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phthalimide group, containing an aromatic ring system, is the primary chromophore responsible for UV absorption. The UV-Vis spectrum can be used to quantify the concentration of the compound in solution and to study changes in the electronic environment upon binding to CRBN.

Crystallographic Studies of this compound and Protein Complexes

X-ray crystallography provides atomic-level resolution images of molecules and their complexes, offering unparalleled insight into binding mechanisms.

X-ray Crystal Structure Determination of Ligand-CRBN Complexes

The three-dimensional structures of the human DDB1-CRBN E3 ubiquitin ligase complex bound to thalidomide and its derivatives have been determined by X-ray crystallography nih.govnih.govnovartis.comrcsb.org. These structures reveal that the thalidomide moiety binds to the C-terminal thalidomide-binding domain (TBD) of CRBN nih.govrsc.orgresearchgate.net. The determination of these co-crystal structures was a significant breakthrough, establishing CRBN as the direct target of these molecules and explaining how they function as molecular glues rsc.orgresearchgate.net. For instance, the structure of the DDB1-CRBN complex with thalidomide was refined to a resolution of 3.0 Å nih.gov. The crystallographic data for various immunomodulatory drug (IMiD) complexes provide a blueprint for understanding their interaction with CRBN.

The table below summarizes crystallographic data for CRBN in complex with thalidomide derivatives.

ComplexPDB IDResolution (Å)Source
DDB1-CRBN-Lenalidomide4TZ43.0 rsc.orgresearchgate.net
DDB1-CRBN-Pomalidomide4CI33.50 rcsb.org
DDB1-CRBN-Thalidomide-3.0 nih.gov
SALL4-Pomalidomide-CRBN-DDB1-- nih.gov

Insights into Binding Pockets and Interaction Modes

Crystallographic studies have precisely mapped the binding site for the thalidomide moiety on CRBN nih.govnih.gov. The compound binds in a deep, hydrophobic pocket formed by three conserved tryptophan residues, often referred to as the "tri-Trp pocket" rsc.orgresearchgate.net. The glutarimide ring of the thalidomide molecule is crucial for this interaction. It is anchored in the pocket through specific hydrogen bonds with backbone carbonyls of CRBN residues researchgate.net. The phthalimide ring is more solvent-exposed, which allows it to recruit neo-substrate proteins like Ikaros, Aiolos, and SALL4 to the E3 ligase complex for ubiquitination and subsequent degradation nih.govnih.gov.

Structural analyses show that the (S)-enantiomer fits more favorably into the binding pocket than the (R)-enantiomer nih.gov. The (R)-enantiomer's conformation leads to steric clashes with the pocket, resulting in a weaker binding affinity researchgate.netnih.gov. This stereospecific recognition at the atomic level explains the different biological activities of the two enantiomers nih.gov.

Key interactions between the thalidomide moiety and the CRBN binding pocket are detailed below.

Interacting MoietyCRBN Residue(s)Type of InteractionSource
Glutarimide RingHis380, Trp382Hydrogen Bonding researchgate.net
Glutarimide RingTrp382, Trp388, Trp402Hydrophobic (Tri-Trp Pocket) rsc.orgresearchgate.net
Phthalimide RingPro354Stacking Interactions nih.gov
Phthalimide CarbonylHis359Water-mediated Hydrogen Bond nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as indispensable tools in the exploration of thalidomide derivatives. These approaches allow researchers to simulate and analyze molecular behavior at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. By modeling complex biological systems, scientists can predict how molecules like this compound will interact with protein targets, understand their intrinsic chemical properties, and forecast their potential as therapeutic agents.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of thalidomide derivatives, docking is crucial for understanding how these compounds interact with their primary target, the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex researchgate.netnih.gov.

Docking studies consistently show that the glutarimide ring of thalidomide and its analogs is essential for binding to CRBN . It fits into a specific binding pocket, forming key hydrogen bonds with the side chains of tryptophan (Trp380) and histidine (His378) residues bohrium.comresearchgate.net. Additional stability is conferred by aromatic stacking interactions with other tryptophan residues (Trp386, Trp400) in the binding site bohrium.comnih.gov. For a molecule like this compound, the thalidomide portion would be expected to engage in these same canonical interactions, while the "C4-Br" linker extends away from the binding pocket, positioned to interact with other proteins in technologies like PROTACs (Proteolysis Targeting Chimeras) scienceopen.comnih.gov.

Following docking, molecular dynamics (MD) simulations are employed to study the stability and dynamics of the ligand-protein complex over time scielo.org.za. MD simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the protein and the ligand, as well as the presence of solvent molecules scielo.org.za. These simulations can confirm the stability of the interactions predicted by docking and reveal conformational changes in the protein upon ligand binding scielo.org.za. For instance, simulations of lenalidomide bound to CRBN have shown that the complex remains stable, with crucial hydrogen bonds being maintained throughout the simulation, which is essential for its biological activity scielo.org.za.

CompoundTarget ProteinKey Interacting ResiduesInteraction TypeComputational Method
ThalidomideCereblon (CRBN)Trp380, His378Hydrogen BondMolecular Docking
ThalidomideCereblon (CRBN)Trp386, Trp400Aromatic (π-π) StackingMolecular Docking
LenalidomideCereblon (CRBN)Trp380, His378Hydrogen BondMolecular Dynamics
PomalidomideCereblon (CRBN)Trp380, Trp386, Trp400Hydrogen Bond, π-π StackingMolecular Docking
This compound (predicted)Cereblon (CRBN)Trp380, His378, Trp386Hydrogen Bond, π-π StackingMolecular Docking/Dynamics

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules with high accuracy researchgate.netchemrxiv.org. These methods provide insights into properties like orbital energies, charge distribution, and the energies of reaction transition states.

A critical application of QM calculations in thalidomide research has been the study of its racemization—the process by which one enantiomer converts into its mirror image in the body chemrxiv.orglearncheme.comstackexchange.com. This is highly significant because the (R) and (S) enantiomers of thalidomide have different biological effects nih.gov. DFT studies have shown that the proton on the chiral carbon of the glutarimide ring is acidic and can be removed under physiological conditions, leading to a planar intermediate that can be re-protonated from either side, resulting in racemization stackexchange.comchemrxiv.org.

These calculations have revealed that the energy barrier for this proton dissociation is significantly affected by the molecular environment, particularly the presence of water molecules, which can facilitate the proton transfer chemrxiv.org. Furthermore, QM studies have compared the racemization barriers of different thalidomide analogs, such as lenalidomide and pomalidomide chemrxiv.orgchemrxiv.org. For example, calculations have shown that lenalidomide has a higher activation energy for racemization compared to thalidomide, which is attributed to differences in the electronic structure arising from the absence of a carbonyl group on its phthalimide ring chemrxiv.orgchemrxiv.org. This type of analysis is vital for designing new derivatives with improved stereochemical stability.

CompoundComputational MethodCalculated PropertyKey Finding
ThalidomideDFTRacemization Activation Energy (in water)Hydration lowers the energy barrier, facilitating racemization. chemrxiv.org
LenalidomideDFTRacemization Activation EnergyActivation energy is ~4.0 kcal/mol higher than thalidomide, indicating greater stability. chemrxiv.org
ThalidomideDFTInteraction Energy with GuanineCalculations indicate a strong interaction, suggesting potential DNA binding. nih.gov
Thalidomide AnalogsDFTKinetic Isotope Effect (Deuteration)Deuteration at the chiral center significantly reduces racemization. chemrxiv.org

In Silico Prediction of SAR and Degradation Profiles

In silico methods are powerful tools for predicting the Structure-Activity Relationship (SAR) of new compounds, helping to prioritize which molecules to synthesize and test. For thalidomide derivatives, SAR studies focus on how chemical modifications affect binding to CRBN and the subsequent recruitment and degradation of "neosubstrate" proteins rsc.orgnih.govnih.govrsc.org.

Computational models have established that the glutarimide moiety is indispensable for CRBN binding, while modifications to the phthalimide ring largely determine which neosubstrates are recruited researchgate.netnih.gov. This understanding has driven the development of "molecular glue" degraders, where the thalidomide scaffold acts as a bridge between CRBN and a target protein, leading to the target's ubiquitination and degradation researchgate.netpatsnap.com. For instance, the addition of an amino group in lenalidomide and pomalidomide alters the surface of the CRBN-ligand complex, enabling the recruitment of transcription factors like Ikaros and Aiolos nih.govrsc.org.

For compounds like this compound, which are designed as components of PROTACs, computational modeling is essential for predicting the formation of a stable and effective ternary complex (Target Protein-PROTAC-CRBN) scienceopen.com. The length and composition of the linker (the "C4-Br" part) are critical for achieving the correct orientation between the target protein and the E3 ligase to facilitate ubiquitin transfer. Docking and MD simulations are used to model this ternary complex, guiding the design of linkers that optimize degradation efficiency scienceopen.comresearchgate.net. Machine learning and QSAR models are also being developed to predict the degradation activity of new PROTACs based on their chemical structures and the properties of their components arxiv.org.

Molecular ScaffoldModificationPredicted EffectUnderlying Principle
ThalidomideSubstitution on Phthalimide RingAlters neosubstrate specificityChanges the exposed surface of the CRBN-ligand complex available for protein-protein interactions. nih.govrsc.org
ThalidomideRemoval/Modification of Glutarimide RingLoss of CRBN bindingThe glutarimide is the primary anchor into the CRBN binding pocket. rsc.orgnih.gov
PROTAC (Thalidomide-based)Varying Linker Length (e.g., C4)Modulates ternary complex stability and degradation efficiencyOptimal linker length is required for productive juxtaposition of the target protein and E3 ligase. scienceopen.com
ThalidomideAddition of Amino Group at C4 of Phthalimide (e.g., Pomalidomide)Enhanced recruitment of Ikaros/AiolosCreates new interaction points for neosubstrate binding. nih.govrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.